2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-5-8-16(12-17)21-19(23)13-18-20(24)22(10-11-26-18)14-15-6-3-2-4-7-15/h2-9,12,18H,10-11,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACASBRFQGHNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(CCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Acetylation: The acetamide group is introduced through acetylation using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group is introduced via methylation using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, morpholine derivatives can interact with various enzymes and receptors in the body, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
N-(4-(Amino(imino)-methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide ()
- Core: Morpholinone with a benzyl group at the 4-position.
- Substituents: A benzylaminomethyl group replaces the 3-methoxyphenyl acetamide.
- Activity : Demonstrates thrombin inhibitory activity via a chemoenzymatic synthesis route, highlighting the role of stereochemistry (R-configuration) in binding affinity .
- Key Difference: The 3-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to the benzylaminomethyl substituent.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Core: 6,6-Dimethyl-substituted morpholinone.
- Substituents : Acetyl group at the 4-position; 4-isopropylphenyl acetamide.
- Activity: Not explicitly reported, but structural rigidity from dimethyl groups may influence pharmacokinetics (e.g., metabolic stability) .
Analogues with Heterocyclic Cores
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30, )
- Core: Thioxothiazolidinone.
- Substituents : Benzylidene group at the 5-position; 3-methoxyphenyl acetamide.
- Key Difference: The morpholinone core in the target compound may offer improved solubility over the sulfur-containing thiazolidinone.
N-(2-(3-Methoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide ()
- Core: Coumarin-thiazolidinone hybrid.
- Substituents : 3-Methoxyphenyl and coumarin-derived acetamide.
- Activity: Antibacterial activity against E. coli and S.
Pharmacological and Physicochemical Comparisons
Table 1. Comparative Analysis of Key Compounds
Q & A
Q. What are the key synthetic steps and optimized reaction conditions for synthesizing 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including amide bond formation and morpholine ring functionalization. Critical steps include:
- Amide Coupling : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIPEA (N,N-diisopropylethylamine) in DMF to couple intermediates (e.g., morpholine derivatives with acetamide precursors) .
- Solvent and Temperature Control : Reactions are conducted in polar aprotic solvents (e.g., DMF, dioxane) at room temperature or under mild heating to minimize side reactions .
- Purification : Column chromatography (silica gel) with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .
- Yield Optimization : Sequential addition of reagents (e.g., acetyl chloride) and stoichiometric adjustments improve yields to ~58% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) confirm regiochemistry and functional groups .
- Mass Spectrometry : ESI/APCI(+) modes validate molecular weight (e.g., m/z 347 [M+H]⁺) .
- HPLC : Monitors reaction progress and purity (>98% by UV detection at 254 nm) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing, though not explicitly documented for this compound .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory Activity : COX-2 inhibition assay or LPS-induced TNF-α suppression in macrophages .
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., kinase domains, GPCRs). Parameterize force fields (AMBER/CHARMM) and validate with co-crystal structures .
- Density Functional Theory (DFT) : Calculate electron density distributions (e.g., HOMO-LUMO gaps) to predict reactivity and sites for electrophilic attack .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
Q. What strategies resolve contradictory bioactivity data across different studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on activity. For example, fluorinated analogs may enhance membrane permeability but reduce solubility .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled amines or ¹³C-acetate to trace bond formation via NMR .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., carbonyl peak at ~1650 cm⁻¹) to determine rate laws .
- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., activated esters) for characterization .
Q. What advanced techniques characterize the compound’s solid-state properties?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .
- Powder X-ray Diffraction (PXRD) : Identifies polymorphic forms; compare experimental patterns with simulated data from single-crystal structures .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, critical for excipient compatibility in drug formulations .
Contradictory Data and Troubleshooting
Q. How to address low yields in the final amidation step?
- Methodological Answer :
- Reagent Purity : Ensure HATU and DIPEA are freshly distilled to avoid moisture-induced degradation .
- Solvent Optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility of hydrophobic intermediates .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
Q. Why do bioactivity results vary between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS) to identify rapid clearance or poor bioavailability .
- Protein Binding Assays : Use equilibrium dialysis to quantify serum albumin binding, which may reduce free drug concentrations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
